molecular formula C17H14ClNO3 B160317 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one CAS No. 139122-17-1

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one

Cat. No.: B160317
CAS No.: 139122-17-1
M. Wt: 315.7 g/mol
InChI Key: QXZUSCSOBQPDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(3-chloro-2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-15-14-11(7-4-8-13(14)19-16(15)20)9-10-22-17(21)12-5-2-1-3-6-12/h1-8,15H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZUSCSOBQPDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC2=C3C(C(=O)NC3=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433925
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-17-1
Record name 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl) ethyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl) ethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A foundational approach involves constructing the indol-2-one scaffold via intramolecular Friedel-Crafts alkylation. Starting with phenyl ethanol, cyclization under acidic conditions generates isochroman intermediates, which undergo ring-opening reactions to form nitro-substituted precursors. Subsequent reduction and lactamization yield the indol-2-one core. Chlorination at the 3-position is achieved using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) with hydrochloric acid as a catalyst, achieving yields of 94% under optimized conditions.

Key Reaction Parameters

StepReagents/ConditionsYield (%)
Friedel-Crafts CyclizationH₂SO₄, 80°C, 6 hr78
ChlorinationNCS, THF, HCl, 4 hr94

Benzoyloxyethyl Group Introduction

The benzoyloxyethyl side chain is installed via nucleophilic substitution or esterification. A two-step protocol involves:

  • Alkylation : Reacting 3-chloroindolin-2-one with 1,2-dibromoethane in the presence of NaH, generating a bromoethyl intermediate.

  • Benzoylation : Treating the intermediate with benzoyl chloride under anhydrous conditions, using triethylamine to neutralize HCl byproducts.

Optimization Challenges

  • Stoichiometric Control : Excess benzoyl chloride leads to over-acylation, reducing yields. Maintaining a 1:1 molar ratio minimizes side reactions.

  • Solvent Selection : THF and dichloromethane (DCM) are preferred for their ability to solubilize intermediates without competing nucleophilic activity.

Advanced Methodologies

Halogenation-Reduction Sequences

Adapted from a patented route for analogous compounds, this method employs dihalogenation followed by selective reduction:

  • Dichlorination : Treating 7-(4-bromobenzoyl)indole with NCS in THF/HCl, forming 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

  • Zinc-Mediated Reduction : Using zinc powder and acetic acid in THF removes one chlorine atom, yielding the monochloro derivative with 80% efficiency.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-deficient indol-2-one ring directs chlorination to the 3-position.

  • Reductive Dehalogenation : Zinc in acetic acid selectively reduces the C-Cl bond via single-electron transfer (SET), preserving the benzoyloxyethyl group.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Reported Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Friedel-Crafts Route54598Moderate
Halogenation-Reduction37599High
  • Halogenation-Reduction Superiority : Fewer steps and higher yields make this route industrially viable.

  • Purity Considerations : Crystallization from ethanol or acetone achieves >98% purity, critical for pharmaceutical applications.

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

  • Chlorination : THF outperforms DCM due to better solubility of NCS. Reactions at 25–35°C prevent decomposition of heat-sensitive intermediates.

  • Benzoylation : Anhydrous DCM at 0°C minimizes hydrolysis of benzoyl chloride.

Byproduct Management

  • Polymer Formation : Rapid stirring and controlled reagent addition suppress polymerization during Friedel-Crafts steps.

  • Over-Reduction : Limiting zinc stoichiometry (2.0–2.5 equiv.) prevents excessive dehalogenation.

Chemical Reactions Analysis

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one is primarily related to its role as an intermediate in the synthesis of ropinirole. Ropinirole acts as a dopamine agonist, binding to dopamine receptors in the brain and mimicking the effects of dopamine. This helps alleviate symptoms of Parkinson’s disease and restless legs syndrome by improving motor control and reducing discomfort .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one
  • CAS No.: 139122-17-1
  • Molecular Formula: C₁₇H₁₄ClNO₃
  • Molecular Weight : 315.75 g/mol .

Physicochemical Properties :

  • Appearance : White crystalline solid .
  • Solubility : Soluble in organic solvents (e.g., DMSO, chloroform) .
  • Reactivity : Exhibits strong electrophilic activity due to the chloro substituent and ketone group, making it a versatile intermediate in organic synthesis .

Comparison with Structurally Similar Indol-2-one Derivatives

Structural and Functional Group Analysis

The indol-2-one core is shared among the compounds below, but substituents dictate their pharmacological and chemical properties.

Compound Substituents Molecular Weight Key Applications Pharmacological Activity
Target Compound
(this compound)
- Position 4 : Benzoyloxyethyl
- Position 3 : Chloro
315.75 Organic synthesis intermediate; precursor for antitumor agents Not directly therapeutic; reactivity leveraged for drug synthesis
Ziprasidone
(5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one)
- Position 5 : Benzisothiazol-piperazinyl-ethyl
- Position 6 : Chloro
467.42 Antipsychotic (schizophrenia, bipolar disorder) Dopamine D₂ and serotonin 5-HT₂A receptor antagonist
SK&F101468
(4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one)
- Position 4 : Dipropylaminoethyl 277.40 (free base) Dopamine agonist (studied for Parkinson’s disease and hyperprolactinemia) Selective D₂ receptor agonist; lowers serum prolactin
Ropinirole
(4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one)
- Position 4 : Dipropylaminoethyl 260.37 Parkinson’s disease, restless legs syndrome Dopamine D₂/D₃ receptor agonist

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s bromoethyl intermediate (4-(2-bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one) is critical for coupling reactions, mirroring strategies used in Ziprasidone production .
  • Stability: Ziprasidone’s monohydrate form improves stability in pharmaceutical formulations, a consideration absent in the target compound’s current applications .
  • Safety Profiles : SK&F101468 and Ropinirole undergo rigorous clinical testing for CNS effects, whereas the target compound’s safety data focus on handling precautions rather than therapeutic risks .

Biological Activity

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one (CAS: 139122-17-1) is a synthetic compound known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of dopamine agonists like ropinirole. This compound has garnered attention due to its potential biological activities, including inhibition of specific enzymes and its implications in therapeutic applications.

PropertyValue
Molecular FormulaC17H14ClNO3
Molecular Weight315.75 g/mol
Boiling Point494.5 ± 45.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa12.08 ± 0.40 (Predicted)

The primary mechanism of action for this compound is linked to its role as an intermediate in synthesizing ropinirole, which acts as a dopamine agonist. Ropinirole binds to dopamine receptors in the brain, mimicking the effects of dopamine, thus alleviating symptoms associated with Parkinson's disease and restless legs syndrome by enhancing motor control and reducing discomfort .

Enzyme Inhibition

Recent studies have highlighted the compound's potent inhibitory effects on acid ceramidase, an enzyme involved in sphingolipid metabolism. The compound demonstrated an IC50 value of 3.2 nM in cell lysate assays, indicating strong inhibition capabilities . This activity suggests potential therapeutic applications in conditions where ceramide metabolism is dysregulated.

Stability and Reactivity

Despite its potent biological activity, research indicates that this compound may be chemically unstable. It reacts with solvents like DMSO at room temperature, leading to degradation products that are biologically inactive. This instability raises concerns about its suitability as a starting point for drug discovery .

Case Studies

  • Acid Ceramidase Inhibition : A study conducted on the compound showed significant inhibition of acid ceramidase with IC50 values ranging from 11 nM to 340 nM depending on assay conditions. This finding underscores the compound's potential as a lead for developing new therapeutic agents targeting sphingolipid metabolism disorders .
  • Dopamine Receptor Agonism : As an intermediate for ropinirole synthesis, this compound contributes to enhancing dopamine receptor activity, which is crucial for treating Parkinson’s disease. Clinical studies on ropinirole have shown improvements in motor function and quality of life for patients suffering from this condition.

Q & A

Basic: What are the established synthetic pathways for 4-[2-(benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one, and how do intermediates influence yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Bromoethyl intermediate formation : Alkylation of a chloroindolinone precursor with 1,2-dibromoethane to introduce the bromoethyl group .
  • Benzoylation : Reaction with benzoyl chloride to introduce the benzoyloxy moiety, requiring anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Crystallization from organic solvents like ethanol or acetone improves purity (>98%) .
    Key factor : Controlling stoichiometry during benzoylation minimizes side reactions (e.g., over-acylation), with yields optimized to 65–75% .

Advanced: How does the electronic environment of the indol-2-one core influence regioselectivity in substitution reactions?

Answer:
The electron-deficient nature of the indol-2-one ring (due to the lactam carbonyl) directs electrophilic substitutions to the para position of the chloro group. Computational studies (DFT) show:

  • Charge distribution : The C3 position (adjacent to Cl) has a partial positive charge, favoring nucleophilic attack .
  • Steric effects : The benzoyloxyethyl group at C4 sterically hinders reactions at proximal sites, further directing reactivity to C5 or C7 positions .
    Methodological approach : Use Hammett constants and molecular modeling to predict reactivity, validated by LC-MS to track substitution patterns .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.4–8.1 ppm confirm aromatic protons from the benzoyl group. The ethylenic protons of the benzoyloxyethyl chain appear as a triplet near δ 4.3 ppm .
    • ¹³C NMR : A carbonyl signal at ~170 ppm confirms the lactam ring, while a peak at ~165 ppm indicates the benzoyl ester .
  • IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretching of ester and lactam) and 750 cm⁻¹ (C-Cl) .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 413.1, with fragmentation patterns confirming the chloro and benzoyloxy groups .

Advanced: What analytical challenges arise in assessing the purity of this compound, and how are they resolved?

Answer:
Challenges :

  • Byproducts : Residual benzoyl chloride or bromoethyl intermediates may co-elute during HPLC .
  • Hydrate formation : Hygroscopicity can lead to variable water content, affecting elemental analysis .
    Solutions :
  • HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 314 nm distinguishes the target compound from impurities .
  • Karl Fischer titration : Quantifies water content in batches stored under anhydrous conditions .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chloride) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Toxicity data : LD₅₀ (oral, rat) > 2000 mg/kg, but acute toxicity (Category 4) warrants caution .

Advanced: How can in vitro assays evaluate the compound’s interaction with serotonin and dopamine receptors?

Answer:

  • Radioligand binding assays :
    • 5-HT₂A receptors : Use [³H]ketanserin in HEK293 cells expressing human receptors; IC₅₀ values indicate affinity .
    • D₂ receptors : Compete with [³H]spiperone in striatal membranes; Ki values < 10 nM suggest antipsychotic potential .
  • Functional assays : Measure cAMP inhibition (D₂) or IP3 accumulation (5-HT₂A) in transfected cells .
    Data interpretation : Compare results to ziprasidone (a structural analog) to infer mechanistic parallels .

Basic: What solvents and conditions stabilize this compound during long-term storage?

Answer:

  • Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • Compatible solvents : DMSO (for biological assays) or dry acetonitrile (for HPLC); avoid aqueous buffers to prevent hydrolysis .
    Stability data : No degradation observed after 4 years when stored as recommended .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use software like SwissADME to estimate logP (~3.5), indicating moderate lipophilicity .
  • CYP450 metabolism : Molecular docking with CYP3A4 identifies potential oxidation sites (e.g., benzoyloxy group) .
  • Blood-brain barrier penetration : Predict using polar surface area (<90 Ų) and AlogP values .

Basic: How is the compound characterized for polymorphic forms, and why is this critical?

Answer:

  • DSC/TGA : Detect melting points (~300°C) and thermal stability; hydrate vs. anhydrous forms show distinct endotherms .
  • PXRD : Compare diffraction patterns to reference standards (e.g., ziprasidone hydrochloride monohydrate) .
    Significance : Polymorphs affect solubility and bioavailability, crucial for preclinical studies .

Advanced: What strategies mitigate racemization during synthesis of chiral intermediates?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-proline to control stereochemistry at the indol-2-one core .
  • Low-temperature reactions : Perform benzoylation at 0–5°C to slow epimerization .
  • Chiral HPLC : Monitor enantiomeric excess (>99%) using a Chiralpak AD-H column .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.